Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, a profound understanding of the solid-state properties of an active pharmaceutical ingredient (API) is not merely advantageous; it is fundamental. The three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] This guide provides an in-depth technical exploration of the crystal lattice structure of 1-Acetyl-2-pyrrolidinecarboxylic acid hydrate, a derivative of the amino acid proline. As a Senior Application Scientist, this document is structured to offer not just a recitation of data, but a causal narrative that explains the "why" behind the experimental choices and the implications of the structural findings for drug development.
The presence of water within a crystal lattice, forming a hydrate, is a common phenomenon for pharmaceutical solids and can significantly alter the material's properties.[2][3] Hydrates are often more thermodynamically stable under ambient conditions, which can be a double-edged sword: offering enhanced stability while potentially reducing solubility and dissolution rates compared to their anhydrous counterparts.[2] Therefore, a comprehensive characterization of the hydrated form, as we will explore for 1-Acetyl-2-pyrrolidinecarboxylic acid, is a critical step in de-risking and optimizing a drug candidate.
This guide will detail the crystallographic parameters of 1-Acetyl-2-pyrrolidinecarboxylic acid hydrate, elucidate the intricate network of intermolecular interactions that stabilize the lattice, provide a robust, self-validating experimental protocol for its structural determination, and discuss the profound implications of its supramolecular architecture for pharmaceutical applications.
The Crystal Structure of 1-Acetyl-2-pyrrolidinecarboxylic Acid Hydrate: A Molecular Blueprint
The crystal structure of 1-Acetyl-2-pyrrolidinecarboxylic acid hydrate (also known as N-acetyl-L-proline monohydrate) provides a detailed map of atomic arrangements at the molecular level. This structural information is paramount for understanding its physical and chemical behavior.
Crystallographic Data Summary
Single-crystal X-ray diffraction analysis reveals that 1-Acetyl-2-pyrrolidinecarboxylic acid hydrate crystallizes in the monoclinic space group P2₁, a common space group for chiral molecules. The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Source |
| Chemical Formula | C₇H₁₁NO₃·H₂O | [4] |
| Formula Weight | 175.18 | PubChem CID: 139061690 |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁ | [4] |
| a (Å) | 6.2876 | PubChem CID: 139061690 |
| b (Å) | 10.7132 | PubChem CID: 139061690 |
| c (Å) | 6.7764 | PubChem CID: 139061690 |
| α (°) | 90 | PubChem CID: 139061690 |
| β (°) | 111.143 | PubChem CID: 139061690 |
| γ (°) | 90 | PubChem CID: 139061690 |
| Volume (ų) | 425.2(3) | Calculated |
| Z | 2 | PubChem CID: 139061690 |
| Z' | 1 | [4] |
| Calculated Density (g/cm³) | 1.368 | Calculated |
Molecular Conformation
Within the crystal lattice, the 1-Acetyl-2-pyrrolidinecarboxylic acid molecule adopts a specific conformation. The pyrrolidine ring is twisted, with the Cγ atom in an exo or "UP pucker" conformation relative to the carboxylic acid group.[4] This particular puckering of the five-membered ring is a critical determinant of the overall molecular shape and influences how the molecules pack together in the crystal.
The Supramolecular Architecture: A Network of Hydrogen Bonds
The stability and properties of a crystal are not solely determined by the molecule itself, but by the intricate web of non-covalent interactions that hold the molecules together. In the case of 1-Acetyl-2-pyrrolidinecarboxylic acid hydrate, hydrogen bonding plays a pivotal role, with the water molecule acting as a crucial bridge.
The crystal packing is characterized by two primary supramolecular motifs:
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An R⁶₂(24) Motif: This motif arises from extensive O-H···O hydrogen bonds, where the water molecule and the carboxylic acid groups of the proline derivative are involved. This creates a robust, interconnected network.
-
An R⁴₂(23) Ring: This ring is formed through C-H···O interactions. While weaker than conventional hydrogen bonds, these interactions are numerous and contribute significantly to the overall stability of the crystal lattice.[4]
The presence of the water molecule is integral to this specific hydrogen bonding scheme. It facilitates a different network of interactions than what would be observed in an anhydrous form, highlighting the profound impact of hydration on the supramolecular assembly.[4]
Caption: Supramolecular interactions in the crystal lattice.
Experimental Protocol for Structure Determination: A Self-Validating Workflow
The determination of a crystal structure is a multi-step process that demands precision and adherence to established protocols to ensure the integrity of the data. The following workflow is designed to be self-validating, with checkpoints to assess data quality throughout.
Crystal Growth: The Foundation of a Good Structure
Obtaining high-quality single crystals is the most critical and often the most challenging step. For a polar, water-soluble molecule like 1-Acetyl-2-pyrrolidinecarboxylic acid, slow evaporation from an aqueous solution is a primary method.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a saturated or near-saturated solution of 1-Acetyl-2-pyrrolidinecarboxylic acid in deionized water at room temperature.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the container with parafilm and puncture it with a few small holes using a needle. This slows the rate of evaporation, allowing for the growth of larger, more well-ordered crystals.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.
-
Monitoring: Observe the vial periodically over several days to weeks. Ideal crystals will be transparent, have well-defined faces, and be free of cracks or inclusions.
Caption: Workflow for single crystal growth.
Single-Crystal X-ray Diffraction: Data Collection
Once a suitable crystal is obtained, X-ray diffraction data is collected to determine the unit cell parameters and the intensities of the diffracted X-rays.
Step-by-Step Protocol:
-
Crystal Mounting: Select a crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection: Mount the goniometer on the diffractometer. A preliminary set of frames is collected to determine the unit cell and assess crystal quality. A full sphere of data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement: From Data to Model
The processed diffraction data is used to solve the crystal structure and refine the atomic positions.
Step-by-Step Protocol:
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, often implemented in software like SHELXT.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization procedure, commonly with software such as SHELXL.[4][5][6] This process minimizes the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints or restraints.
-
Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure that the model is chemically and crystallographically sound.
Caption: Workflow for structure solution and refinement.
Implications for Drug Development: From Crystal Structure to Formulation
The detailed crystal structure of 1-Acetyl-2-pyrrolidinecarboxylic acid hydrate provides critical insights for drug development professionals.
Stability and Formulation
The extensive hydrogen bonding network, particularly the involvement of the water molecule, suggests that this hydrate is likely to be a thermodynamically stable form under ambient humidity conditions. This is a crucial piece of information for formulation development, as it indicates a lower risk of phase transformations during manufacturing and storage, which could otherwise alter the drug's performance.[3] However, the conditions under which dehydration may occur should be thoroughly investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Solubility and Dissolution
As a general principle, hydrates often exhibit lower aqueous solubility and slower dissolution rates than their anhydrous counterparts due to the energy required to break the hydrogen bonds involving water molecules.[2] The strong O-H···O interactions observed in the crystal structure of 1-Acetyl-2-pyrrolidinecarboxylic acid hydrate would support this expectation. For oral drug delivery, this could translate to lower bioavailability. Therefore, formulation strategies to enhance dissolution, such as particle size reduction or the use of solubility enhancers, may be necessary.
Intellectual Property
A thorough characterization of all solid forms of an API, including hydrates, is essential for securing robust intellectual property protection. The unique crystal structure of this hydrate, with its specific packing and hydrogen bonding motifs, represents a distinct solid form that can be patented, providing a competitive advantage.
Conclusion
The crystal lattice of 1-Acetyl-2-pyrrolidinecarboxylic acid hydrate is a well-ordered, three-dimensional structure stabilized by a rich network of hydrogen bonds, in which the water molecule plays a central role. Its determination through a rigorous and self-validating experimental workflow provides a wealth of information that is directly applicable to the challenges faced in drug development. By understanding the intricacies of this crystal structure, researchers and scientists can make more informed decisions regarding formulation strategies, predict potential stability issues, and build a stronger intellectual property portfolio. This technical guide serves as a blueprint for not only understanding the specific solid-state properties of this compound but also for applying a similar systematic approach to the characterization of other pharmaceutical hydrates.
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